molecular formula C7H8IN B8558029 2-Ethyl-5-iodo-pyridine

2-Ethyl-5-iodo-pyridine

Cat. No.: B8558029
M. Wt: 233.05 g/mol
InChI Key: JXSKYBGPURWQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-iodo-pyridine is a halogenated pyridine derivative with an ethyl group at the 2-position and an iodine atom at the 5-position of the pyridine ring. Pyridine derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .

Properties

Molecular Formula

C7H8IN

Molecular Weight

233.05 g/mol

IUPAC Name

2-ethyl-5-iodopyridine

InChI

InChI=1S/C7H8IN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3

InChI Key

JXSKYBGPURWQCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural analogs of 2-Ethyl-5-iodo-pyridine and their substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 2-Ethyl, 5-Iodo C₇H₈IN 233.05 Combines lipophilic ethyl and polar iodine Inferred
5-Chloro-3-iodopyridin-2-amine 5-Chloro, 3-Iodo, 2-Amino C₅H₄ClIN₂ 254.46 Amino group enhances solubility
3-Iodo-2-methoxy-5-methylpyridine 3-Iodo, 2-Methoxy, 5-Methyl C₇H₈INO 249.05 Methoxy group increases polarity
5-Ethyl-2-methylpyridine (MEP) 5-Ethyl, 2-Methyl C₈H₁₁N 121.18 Ethyl and methyl enhance lipophilicity
5-Iodo-2'-deoxyuridine (IUdR) 5-Iodo, 2'-Deoxyribose C₉H₁₁IN₂O₅ 354.10 Antiviral/radiosensitizing agent

Key Observations :

  • Substituent Effects : The ethyl group in this compound likely increases lipophilicity compared to methyl or methoxy substituents, impacting solubility and membrane permeability .

Physicochemical Properties

Based on analogs in and :

Property This compound (Inferred) 5-Chloro-3-iodopyridin-2-amine 5-Ethyl-2-methylpyridine (MEP)
Melting Point (°C) ~250–280 (estimated) 268–287 Not reported
Solubility Low in water; soluble in organics Moderate in polar solvents Highly lipophilic
Reactivity Susceptible to nucleophilic substitution at iodine Stable under acidic conditions Inert under standard conditions

Notes:

  • Melting Points : Iodinated pyridines in exhibit melting points of 268–287°C, suggesting this compound may fall within this range .
  • Solubility: Ethyl and iodine substituents reduce water solubility compared to amino- or methoxy-substituted analogs .

Implications :

  • Metabolism : If this compound undergoes enzymatic conversion (e.g., via aldehyde oxidase), it could serve as a prodrug, similar to IPdR .
  • Toxicity : Ethyl groups may reduce acute toxicity compared to halogenated nucleosides like IUdR, which cause hematopoietic depression .

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